molecular formula C36H58OP+ B14317127 Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium CAS No. 105563-33-5

Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium

Cat. No.: B14317127
CAS No.: 105563-33-5
M. Wt: 537.8 g/mol
InChI Key: QVFCPPRBQCMQDT-UHFFFAOYSA-N
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Description

Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium is a chemical compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and two 2,4,6-tri-tert-butylphenyl groups. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with a suitable phosphorus-containing reagent. One common method is the reaction of 2,4,6-tri-tert-butylphenyl lithium with phosphorus trichloride, followed by oxidation to introduce the oxygen atom. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.

    Substitution: The bulky tert-butyl groups can influence substitution reactions, often leading to selective reactivity.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the integrity of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphine oxides, while reduction reactions can produce phosphines .

Scientific Research Applications

Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium involves its ability to act as a ligand, forming complexes with metal ions. The bulky tert-butyl groups provide steric protection, which can stabilize reactive intermediates and influence the reactivity of the metal center. The phosphorus atom can participate in various bonding interactions, including coordination to metals and participation in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium include:

Uniqueness

This compound is unique due to the combination of its bulky tert-butyl groups and the presence of both phosphorus and oxygen atoms. This combination imparts distinctive reactivity and stability characteristics, making it valuable in specific chemical applications .

Properties

CAS No.

105563-33-5

Molecular Formula

C36H58OP+

Molecular Weight

537.8 g/mol

IUPAC Name

oxo-bis(2,4,6-tritert-butylphenyl)phosphanium

InChI

InChI=1S/C36H58OP/c1-31(2,3)23-19-25(33(7,8)9)29(26(20-23)34(10,11)12)38(37)30-27(35(13,14)15)21-24(32(4,5)6)22-28(30)36(16,17)18/h19-22H,1-18H3/q+1

InChI Key

QVFCPPRBQCMQDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[P+](=O)C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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